methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate
Description
Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate is a bicyclic organic compound featuring a fused cyclopentane-pyrrole ring system. The ester functional group (methyl carboxylate) at the 1-position and the saturated hydrogenated rings contribute to its unique physicochemical properties. For example, cyclopenta-fused pyrroles are often explored in medicinal chemistry due to their conformational rigidity and ability to mimic aromatic pharmacophores while offering improved solubility compared to fully planar systems .
Properties
CAS No. |
1823957-30-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h5,10H,2-4H2,1H3 |
InChI Key |
WFESXAMYAVMFPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCC2=CN1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate typically involves the esterification of cyclopenta[c]pyrrole-1-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually conducted under reflux conditions to ensure complete conversion to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate depends on its specific application and the biological targets involved. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in disease processes .
Comparison with Similar Compounds
Ethyl 2-Methyl-4-Oxo-1H,4H,5H,6H-Cyclopenta[b]Pyrrole-3-Carboxylate
- Molecular Formula: C₁₁H₁₃NO₃
- Key Differences :
- The cyclopenta[b]pyrrole ring system (vs. [c]pyrrole in the target compound) alters the position of the fused rings, affecting aromaticity and electronic distribution.
- Substituents include a methyl group at position 2 and an oxo group at position 4, which may reduce steric hindrance compared to fully hydrogenated systems.
- Lower molecular weight (207 Da vs. ~209 Da estimated for the target compound) could enhance solubility .
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]Pyrrole-2(1H)-Carboxylate
- Molecular Formula: C₁₂H₁₉NO₃
- Key Differences: A tert-butyl ester (vs. The oxo group at position 5 introduces a ketone moiety, which may participate in hydrogen bonding or redox reactions. Higher molecular weight (225.28 Da) and GHS hazards (e.g., H302 for acute oral toxicity) suggest greater toxicity risks compared to smaller esters .
3-(Trifluoromethyl)-2H,4H,5H,6H-Cyclopenta[c]Pyrrole
- Key Differences :
- The trifluoromethyl group (vs. methyl carboxylate) enhances electronegativity and lipophilicity, which could improve blood-brain barrier penetration.
- Lack of an ester group eliminates susceptibility to esterase-mediated hydrolysis, increasing metabolic stability .
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